![molecular formula C14H14N2O2 B2560721 N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide CAS No. 2411220-45-4](/img/structure/B2560721.png)
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide, also known as CP-544326, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CP-544326 belongs to a class of compounds known as epoxide hydrolase inhibitors, which have been shown to have anti-inflammatory and analgesic properties.
Mecanismo De Acción
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide works by inhibiting the activity of the enzyme epoxide hydrolase, which is involved in the metabolism of arachidonic acid. Arachidonic acid is a precursor to a number of inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting epoxide hydrolase, this compound can reduce the production of these inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing inflammation, reducing pain, and improving vascular function. In animal models, this compound has been shown to reduce the severity of arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide is that it has been shown to be effective in reducing inflammation and pain in animal models, suggesting that it may have potential therapeutic applications in humans. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are a number of future directions for research on N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide. One area of research could focus on the compound's potential therapeutic applications in humans, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on developing more potent and selective epoxide hydrolase inhibitors, which could have even greater therapeutic potential. Finally, research could also focus on understanding the molecular mechanisms underlying this compound's anti-inflammatory effects, which could lead to the development of new treatments for inflammatory diseases.
Métodos De Síntesis
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide can be synthesized using a number of different methods, including the reaction of 4-cyanobenzyl chloride with propargylamine to form N-(4-cyanobenzyl)-N-prop-2-ynylamine, which can then be reacted with epichlorohydrin to form this compound. Other methods include the reaction of 4-cyanobenzylamine with propargyl bromide followed by epoxidation with m-chloroperbenzoic acid.
Aplicaciones Científicas De Investigación
N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties, with studies showing that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-7-16(14(17)13-10-18-13)9-12-5-3-11(8-15)4-6-12/h2-6,13H,1,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPCWCZXBFPKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=C(C=C1)C#N)C(=O)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[bis(ethylsulfanyl)methylidene]amino}acetate](/img/structure/B2560638.png)
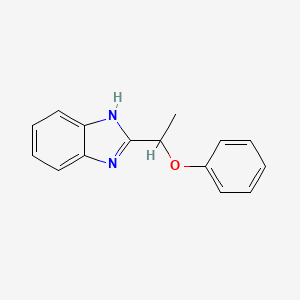


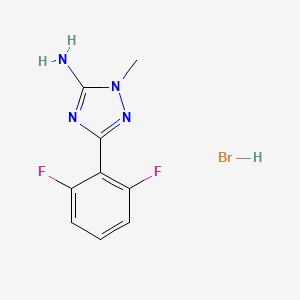
![3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2560646.png)
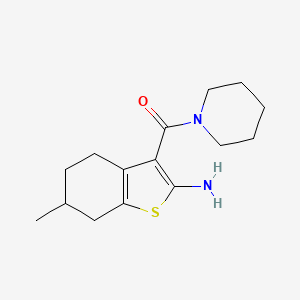
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2560649.png)
![2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2560651.png)
![2,4-Imidazolidinedione, 5-[(7-chloro-1H-indol-3-yl)methyl]-](/img/structure/B2560655.png)
![3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2560656.png)
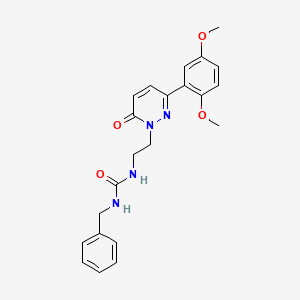
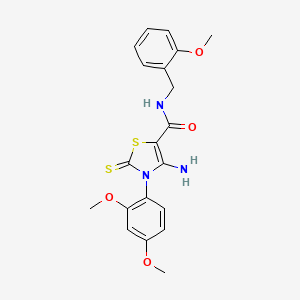
![N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2560661.png)